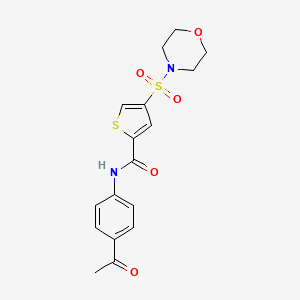

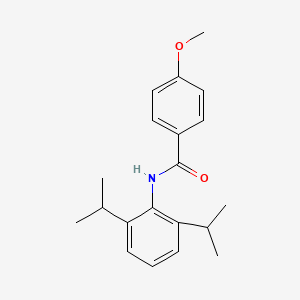

![molecular formula C17H18N6O2 B5520678 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-({6-[(5-Methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide involves intricate steps, including the formation of new fused heterocyclic systems. For instance, acid-catalyzed transformations of related compounds have been studied, leading to derivatives with significant structural complexity (Stroganova, Vasilin, & Krapivin, 2016). Such processes often involve furan ring opening and recyclization, with the structures of synthesized compounds confirmed by NMR, IR, and MS data.

Molecular Structure Analysis

The molecular structure of compounds akin to N-[2-({6-[(5-Methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide is characterized by the presence of multiple heterocyclic systems, which contribute to their complex pharmacological profiles. The design and synthesis of compounds with specific substituents aim to explore their structural implications on biological activity, highlighting the significance of molecular architecture in drug discovery (Zhou et al., 2008).

Chemical Reactions and Properties

The chemical behavior of N-[2-({6-[(5-Methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide and related compounds involves reactions that highlight their reactivity and potential for forming diverse derivatives. For example, the Reissert-Henze reaction has been utilized for cyanation, demonstrating the compound's versatile reactivity in forming various derivatives, which is crucial for developing novel chemical entities with potential therapeutic benefits (Shiotani & Taniguchi, 1996).

Applications De Recherche Scientifique

Unfused Heterobicycles as Amplifiers of Phleomycin

Research by Brown and Cowden (1982) explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate to produce a range of compounds with potential amplifying effects on phleomycin against Escherichia coli. This study highlights the synthesis route and potential biological application of compounds structurally related to the query compound, indicating the interest in heterocyclic compounds for enhancing antibiotic efficacy (Brown & Cowden, 1982).

Synthesis and Antimicrobial Evaluation of Thienopyrimidine Derivatives

Bhuiyan et al. (2006) detailed the synthesis of thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives and their antimicrobial evaluation. The study underscores the methods for creating derivatives with pronounced antimicrobial activity, which showcases the therapeutic potential of complex heterocyclic compounds (Bhuiyan et al., 2006).

Acid-Catalyzed Transformations of Thienopyridine Carboxamides

A study by Stroganova et al. (2016) investigated acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to the synthesis of compounds with a new fused heterocyclic system. This research provides insights into the chemical behavior of similar compounds under acidic conditions, potentially offering novel synthetic pathways for drug development (Stroganova et al., 2016).

Propriétés

IUPAC Name |

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-12-4-5-14(20-11-12)21-16-7-6-15(22-23-16)18-8-9-19-17(24)13-3-2-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,18,22)(H,19,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUOVHCONGBMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

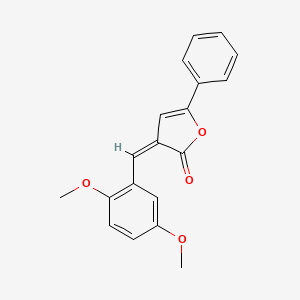

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

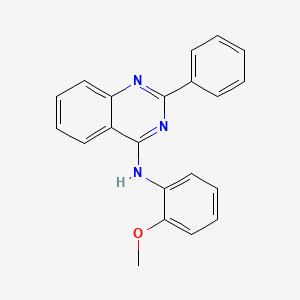

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

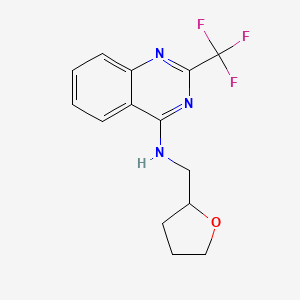

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)

![2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)